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Compound of Interest

Compound Name: Orysastrobin

Cat. No.: B033976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for experiments related to the G143A mutation in the cytochrome b gene and its

association with Orysastrobin resistance.

I. Frequently Asked Questions (FAQs)
Q1: What is the relationship between the G143A mutation in the cytochrome b gene and

Orysastrobin resistance?

A1: Orysastrobin is a Quinone outside Inhibitor (QoI) fungicide that targets the cytochrome b

complex (also known as complex III) in the mitochondrial respiratory chain of fungi, inhibiting

ATP production.[1] The G143A mutation is a specific point mutation in the cytochrome b gene

(cytb) that results in the substitution of glycine (G) with alanine (A) at position 143 of the

cytochrome b protein. This single amino acid change significantly reduces the binding affinity of

QoI fungicides, including Orysastrobin, to the target site, thereby conferring a high level of

resistance.[1]

Q2: How significant is the resistance conferred by the G143A mutation to Orysastrobin?

A2: The G143A mutation is known to confer a high level of resistance to QoI fungicides.

Resistance factors (RF), which are the ratio of the EC50 value of a resistant strain to that of a

sensitive (wild-type) strain, are typically greater than 100 for pathogens carrying the G143A
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mutation.[2] Orysastrobin belongs to the FRAC (Fungicide Resistance Action Committee)

Code 11 group of fungicides, and there is a high risk of cross-resistance among all members of

this group in pathogens with the G143A mutation.[2]

Q3: Are there other mutations in the cytochrome b gene that can cause resistance to

Orysastrobin?

A3: Yes, other mutations in the cytochrome b gene, such as F129L (phenylalanine to leucine at

position 129) and G137R (glycine to arginine at position 137), have also been associated with

resistance to QoI fungicides. However, these mutations generally confer low to moderate levels

of resistance compared to the high-level resistance conferred by the G143A mutation.

Q4: What is the mechanism of resistance conferred by the G143A mutation?

A4: The G143A mutation alters the three-dimensional structure of the Qo binding pocket in the

cytochrome b protein. This change sterically hinders the binding of Orysastrobin and other

QoI fungicides, preventing them from inhibiting the electron transport chain and ATP synthesis.

Q5: Is the G143A mutation the only mechanism of resistance to Orysastrobin?

A5: While the G143A mutation is the most common and significant mechanism of target-site

resistance to QoI fungicides, other non-target-site mechanisms, such as increased efflux pump

activity or the activation of alternative respiration pathways, may also contribute to reduced

sensitivity. However, the G143A mutation is considered the primary driver of high-level field

resistance.

II. Quantitative Data Summary
The following table summarizes the expected resistance levels associated with the G143A

mutation.
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Parameter
Wild-Type (No

Mutation)
G143A Mutant Reference

Orysastrobin

Sensitivity
Sensitive Highly Resistant [2][3]

Typical EC50 Range

for QoIs (e.g.,

Azoxystrobin)

< 0.1 µg/mL > 10 µg/mL [4][5]

Resistance Factor

(RF)
1 > 100 [2]

EC50 (Effective Concentration 50%) is the concentration of a fungicide that inhibits 50% of the

fungal growth. Resistance Factor (RF) = EC50 of resistant isolate / EC50 of sensitive isolate.

III. Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guides

for common issues.

A. Phenotypic Assay: Determining Orysastrobin EC50
Values
This protocol outlines the determination of the 50% effective concentration (EC50) of

Orysastrobin for a fungal isolate using a mycelial growth assay on fungicide-amended agar.

Methodology

Prepare Fungicide Stock Solution: Dissolve Orysastrobin in a suitable solvent (e.g., DMSO)

to create a high-concentration stock solution (e.g., 10 mg/mL).

Prepare Fungicide-Amended Media: Autoclave potato dextrose agar (PDA) and cool it to 50-

55°C. Add the Orysastrobin stock solution to the molten PDA to achieve a series of final

concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended PDA into petri

dishes.
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Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of a pure

fungal culture onto the center of each fungicide-amended and control plate.

Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at

regular intervals until the colony on the control plate has reached approximately 80% of the

plate diameter.

Data Analysis: Calculate the percentage of mycelial growth inhibition for each Orysastrobin
concentration relative to the control. Use probit analysis or a similar statistical method to

determine the EC50 value.

Troubleshooting Guide: Phenotypic Assay

Problem Possible Cause(s) Solution(s)

No fungal growth on control

plates

- Inoculum is not viable.-

Incubation conditions are

incorrect.

- Use a fresh, actively growing

culture for inoculation.- Verify

and optimize incubation

temperature and duration.

Inconsistent growth across

replicates

- Inconsistent mycelial plug

size.- Uneven distribution of

fungicide in the media.

- Use a sterile cork borer for

consistent plug size.- Ensure

thorough mixing of the

fungicide stock in the molten

agar before pouring plates.

Precipitation of fungicide in the

media

- Fungicide is not fully

dissolved in the stock solution.-

Exceeded the solubility limit of

the fungicide in the media.

- Ensure the stock solution is

fully dissolved before adding to

the media.- Check the

solubility of Orysastrobin in the

chosen solvent and agar.

Difficulty in determining EC50

due to very high or low

resistance

- The range of fungicide

concentrations is not

appropriate.

- Adjust the concentration

range to bracket the expected

EC50 value. For highly

resistant isolates, higher

concentrations will be needed.
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B. Genotypic Assay 1: PCR-RFLP for G143A Detection
This protocol describes the use of Polymerase Chain Reaction-Restriction Fragment Length

Polymorphism (PCR-RFLP) to detect the G143A mutation. The principle is that the G to A

mutation creates or abolishes a restriction site for a specific enzyme. For the G143A mutation

(GGT to GCT), the enzyme SatI (or its isoschizomer Fnu4HI) is commonly used as it

recognizes the sequence GCNGC, which is present in the mutant allele.

Methodology

DNA Extraction: Extract high-quality genomic DNA from the fungal isolate.

PCR Amplification:

Design primers to amplify a fragment of the cytb gene containing the codon for amino acid

143.

Perform PCR using a standard protocol. A typical reaction mixture includes DNA template,

forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

Cycling conditions generally consist of an initial denaturation, followed by 30-35 cycles of

denaturation, annealing, and extension, and a final extension step.

Verification of PCR Product: Run a small amount of the PCR product on an agarose gel to

confirm the amplification of a single band of the expected size.

Restriction Digestion:

Set up a restriction digest reaction containing the PCR product, the appropriate restriction

enzyme buffer, and the SatI (or Fnu4HI) restriction enzyme.

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a

sufficient time to ensure complete digestion.

Gel Electrophoresis:

Run the digested PCR products on a high-resolution agarose gel.
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Include undigested PCR product as a control.

Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g.,

ethidium bromide or SYBR Safe).

Interpretation of Results:

Wild-Type (G143): The PCR product will not be digested by SatI, resulting in a single band

corresponding to the size of the undigested PCR product.

Resistant Mutant (A143): The PCR product will be digested by SatI into two smaller

fragments.

Heteroplasmy (presence of both alleles): Three bands will be visible: the undigested

fragment and the two smaller digested fragments.

Troubleshooting Guide: PCR-RFLP
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Problem Possible Cause(s) Solution(s)

No PCR product

- Poor quality or quantity of

DNA.- PCR inhibitors present.-

Incorrect annealing

temperature.

- Re-extract DNA and check its

quality and concentration.-

Dilute the DNA template to

reduce inhibitor concentration.-

Optimize the annealing

temperature using a gradient

PCR.

Multiple bands in the

undigested PCR product
- Non-specific primer binding.

- Increase the annealing

temperature.- Redesign

primers for higher specificity.

Incomplete or partial digestion

- Insufficient enzyme or

incubation time.- Enzyme

activity is low.- PCR buffer

components are inhibiting the

enzyme.

- Increase the amount of

enzyme and/or the incubation

time.- Check the expiration

date and storage of the

enzyme.- Purify the PCR

product before digestion.

No digestion of a known

mutant sample

- The mutation does not create

the expected restriction site.-

Incorrect restriction enzyme

used.

- Sequence the PCR product

to confirm the mutation.- Verify

that the correct restriction

enzyme for the specific

mutation is being used.

C. Genotypic Assay 2: Allele-Specific PCR (AS-PCR) for
G143A Detection
AS-PCR uses primers designed to specifically amplify either the wild-type or the mutant allele.

This method is often faster than PCR-RFLP as it does not require a post-PCR digestion step.

Methodology

DNA Extraction: Extract high-quality genomic DNA.

Primer Design:
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Design a common reverse primer.

Design two forward primers:

Wild-Type Specific Primer: The 3'-end of this primer will match the wild-type (GGT)

sequence at codon 143.

Mutant-Specific Primer: The 3'-end of this primer will match the mutant (GCT) sequence

at codon 143.

To enhance specificity, an additional mismatch can be introduced at the third or fourth

base from the 3'-end of the allele-specific primers.

PCR Amplification:

Set up two separate PCR reactions for each DNA sample.

Reaction 1: Common reverse primer + Wild-type specific forward primer.

Reaction 2: Common reverse primer + Mutant-specific forward primer.

Perform PCR with optimized cycling conditions, particularly the annealing temperature, to

ensure high specificity.

Gel Electrophoresis:

Run the products of both PCR reactions on an agarose gel.

Interpretation of Results:

Wild-Type (G143): A band will be present only in the reaction with the wild-type specific

primer.

Resistant Mutant (A143): A band will be present only in the reaction with the mutant-

specific primer.

Heteroplasmy: Bands will be present in both reactions.

Troubleshooting Guide: Allele-Specific PCR
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Problem Possible Cause(s) Solution(s)

No amplification in either

reaction for a known positive

sample

- General PCR failure (see

PCR-RFLP troubleshooting).

- Follow general PCR

troubleshooting steps.

Amplification in both reactions

for a known homozygous

sample (non-specific

amplification)

- Annealing temperature is too

low.- Primer design is not

specific enough.

- Increase the annealing

temperature in small

increments.- Redesign allele-

specific primers, possibly

introducing an additional

mismatch.

Faint or no amplification of the

correct allele

- Suboptimal PCR conditions.-

Poor primer efficiency.

- Optimize MgCl2

concentration and primer

concentrations.- Redesign

primers for better amplification

efficiency.

D. Genotypic Assay 3: Loop-Mediated Isothermal
Amplification (LAMP) for G143A Detection
LAMP is a rapid and highly specific method for DNA amplification that occurs at a constant

temperature, eliminating the need for a thermal cycler.

Methodology

DNA Extraction: Extract genomic DNA. Crude extraction methods can often be used.

Primer Design: Design a set of 4 to 6 primers that recognize 6 to 8 distinct regions of the

target DNA sequence spanning the G143A mutation site. Specific software is typically used

for LAMP primer design. The primers will be designed to specifically amplify either the wild-

type or the mutant sequence.

LAMP Reaction:

Combine the DNA template, LAMP primers, Bst DNA polymerase (with strand

displacement activity), and dNTPs in a reaction tube.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate at a constant temperature (e.g., 60-65°C) for a set time (e.g., 30-60 minutes).

Detection of Amplification:

Amplification can be detected in real-time by measuring the increase in turbidity or

fluorescence (using an intercalating dye).

Alternatively, endpoint detection can be performed by visualizing the reaction products on

an agarose gel or by a color change using dyes like hydroxynaphthol blue (HNB).

Interpretation of Results:

Positive amplification (indicated by turbidity, fluorescence, or color change) in the reaction

with the mutant-specific primers indicates the presence of the G143A mutation.

Troubleshooting Guide: LAMP Assay

Problem Possible Cause(s) Solution(s)

No amplification

- Incorrect incubation

temperature.- Inactive

enzyme.- Poor primer design.

- Optimize the incubation

temperature.- Check the

enzyme's activity and storage

conditions.- Redesign and test

new sets of LAMP primers.

Non-specific amplification in

the no-template control

- Primer-dimer formation.-

Contamination.

- Optimize primer

concentrations.- Ensure a

clean workspace and use filter

tips to prevent contamination.

Inconsistent results
- Pipetting errors.- Inconsistent

sample quality.

- Be precise with pipetting,

especially with the small

volumes used in LAMP

reactions.- Standardize the

DNA extraction method.

IV. Visualizations
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Mechanism of Orysastrobin Action and Resistance
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Caption: Mechanism of Orysastrobin action and G143A-mediated resistance.

Experimental Workflow for G143A Detection using PCR-
RFLP
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Fungal Isolate

Genomic DNA Extraction

PCR Amplification of cytb fragment

Restriction Digest with SatI/Fnu4HI

Agarose Gel Electrophoresis

Interpret Results
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No cut
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Caption: Workflow for G143A mutation detection by PCR-RFLP.
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Troubleshooting Logic for Allele-Specific PCR

AS-PCR Experiment

Amplification in no-template control?

Contamination. Decontaminate workspace, use fresh reagents.

Yes

No amplification in any reaction?

No

Check DNA quality/quantity.
Optimize PCR conditions (e.g., annealing temp).

Yes

Amplification in both allele-specific reactions for a homozygous sample?

No

Non-specific amplification.
Increase annealing temperature.

Redesign primers for higher specificity.

Yes

Expected amplification pattern observed.

No

Click to download full resolution via product page

Caption: Troubleshooting decision tree for Allele-Specific PCR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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